3,6-Dichloro-4-(tributylstannyl)pyridazine
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Overview
Description
Tributyl-(3,6-dichloropyridazin-4-yl)stannane is an organotin compound that features a tin atom bonded to a 3,6-dichloropyridazin-4-yl group and three butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(3,6-dichloropyridazin-4-yl)stannane can be synthesized through the reaction of 3,6-dichloropyridazine with tributyltin hydride. The reaction typically involves the use of a palladium catalyst under an inert atmosphere to facilitate the coupling of the pyridazine derivative with the tributyltin hydride .
Industrial Production Methods
While specific industrial production methods for tributyl-(3,6-dichloropyridazin-4-yl)stannane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(3,6-dichloropyridazin-4-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Coupling Reactions: The compound is used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products Formed
The major products formed from reactions involving tributyl-(3,6-dichloropyridazin-4-yl)stannane depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is typically a new carbon-carbon bonded compound .
Scientific Research Applications
Tributyl-(3,6-dichloropyridazin-4-yl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of tributyl-(3,6-dichloropyridazin-4-yl)stannane involves the formation of tin-centered radicals, which can participate in various organic reactions. The molecular targets and pathways depend on the specific reaction being carried out. For example, in radical reactions, the tin-centered radical can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3,6-dichloropyridazin-4-yl group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.
Tributyl-(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane: Contains a different heterocyclic group.
Properties
CAS No. |
190060-74-3 |
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Molecular Formula |
C16H28Cl2N2Sn |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
tributyl-(3,6-dichloropyridazin-4-yl)stannane |
InChI |
InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-2-4(6)8-7-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
InChI Key |
AKRNDZJVRPAERE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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